molecular formula C9H13N3OS B1268451 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 24248-69-9

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B1268451
CAS RN: 24248-69-9
M. Wt: 211.29 g/mol
InChI Key: RKGNQBHEDRIANC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues involves conventional techniques characterized by elemental analysis, IR, MS, 1H, and 13C NMR. Such methods have been utilized to produce compounds with significant antibacterial activity, providing a foundation for understanding the compound's synthesis and potential applications in antibacterial fields (Doshi et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds reveal detailed insights into the stereochemistry and electronic structure, aiding in the correlation of molecular features with biological activity and chemical reactivity. The molecular orbital calculations, such as those performed with PM6 methods for bioactivity correlation, offer a glimpse into the electronic structure's influence on the compound's chemical properties and interactions (Doshi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives has been explored through various studies, including their participation in reactions leading to novel heterocyclic compounds with potential pharmaceutical applications. These studies highlight the compound's versatility in chemical transformations, underscoring its utility in synthesizing complex molecular structures with desirable biological activities (Dyachenko et al., 2019).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds using derivatives of 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These compounds have been synthesized for potential applications in various fields, including medicinal chemistry and materials science (Ahmed, Ameen, & Abdel-latif, 2006).

Development of Antimicrobial Agents

Several studies have focused on developing new antimicrobial agents using 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and its derivatives. These studies have shown promise in creating effective compounds against various microorganisms (Bakhite, Abdel-rahman, & Al-Taifi, 2002), (Kolisnyk et al., 2015).

Antitumor Activity Research

Research has been conducted on the antiproliferative activity of thieno[2,3-b]pyridine derivatives, including 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, against various cancer cell lines. These studies contribute to the development of new anticancer drugs (Hung et al., 2014).

Research in Molecular Hybridization

Molecular hybridization approaches using derivatives of 2-Amino-6-methyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been employed to develop new compounds. This research aims at discovering novel inhibitors for specific biological targets, such as Mycobacterium tuberculosis pantothenate synthetase (Samala et al., 2014).

Safety And Hazards

This compound is labeled as an irritant1. However, detailed safety and hazard information is not available in the search results.


Future Directions

The future directions of this compound are not explicitly mentioned in the search results. However, related compounds have shown potential for various applications3.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-12-3-2-5-6(4-12)14-9(11)7(5)8(10)13/h2-4,11H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGNQBHEDRIANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346298
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

CAS RN

24248-69-9
Record name 2-Amino-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24248-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 6
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Citations

For This Compound
3
Citations
L Aurelio, C Valant, H Figler, BL Flynn, J Linden… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A 1 adenosine receptor. The structure–activity …
Number of citations: 50 www.sciencedirect.com
R Nallangi, G Samala, JP Sridevi, P Yogeeswari… - European Journal of …, 2014 - Elsevier
Twenty derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and ten of 2-substituted 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide were …
Number of citations: 18 www.sciencedirect.com
B Wilding, N Klempier - Organic Preparations and Procedures …, 2017 - Taylor & Francis
Pyrimidine derivatives possess a high degree of application in many areas of chemistry such as bioorganic, agricultural and medicinal chemistry. They are present in a broad range of …
Number of citations: 26 www.tandfonline.com

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